molecular formula C44H71NO14 B15137818 [(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate

[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate

Cat. No.: B15137818
M. Wt: 838.0 g/mol
InChI Key: IPZJHRDBGGGEHE-SHBPUIHKSA-N
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Description

The compound [(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate is a complex organic molecule with multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes hydroxyl groups, methoxy groups, and a carbamate group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as hydroxylation, methylation, and carbamation. Each step may involve the use of specific catalysts and reagents to achieve the desired configuration and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require specific conditions such as controlled temperature, pH, and solvent environment to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carbamate group may also play a role in modulating the compound’s biological activity by interacting with specific proteins.

Properties

Molecular Formula

C44H71NO14

Molecular Weight

838.0 g/mol

IUPAC Name

[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate

InChI

InChI=1S/C44H71NO14/c1-12-14-33-26(6)35(56-36-20-31(46)41(30(10)55-36)58-43(45)52)21-44(53,59-33)29(9)39(50)28(8)40-34(54-11)16-13-15-22(2)17-24(4)37(48)27(7)38(49)25(5)18-23(3)19-32(47)42(51)57-40/h12-16,18-19,24-31,33-41,46-50,53H,17,20-21H2,1-11H3,(H2,45,52)/b14-12+,16-13+,22-15+,23-18+,32-19+/t24-,25-,26-,27+,28+,29+,30-,31-,33-,34+,35-,36+,37+,38-,39-,40-,41-,44-/m1/s1

InChI Key

IPZJHRDBGGGEHE-SHBPUIHKSA-N

Isomeric SMILES

C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(/C=C(\C(=O)O2)/O)\C)C)O)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)C

Canonical SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)O)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C

Origin of Product

United States

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